molecular formula C18H14BrNO3 B5102521 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5102521
M. Wt: 372.2 g/mol
InChI Key: ZPDBCSBRGPFHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolone derivatives. It has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one varies depending on its application. In anticancer activity, it has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways. In anti-inflammatory activity, it has been shown to inhibit the production of pro-inflammatory cytokines. In antimicrobial activity, it has been shown to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to explore its potential as a drug candidate for various diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, its potential as a building block for the synthesis of functional materials can be further explored. Finally, its pharmacokinetics and toxicity can be studied to assess its safety and efficacy for human use.
Conclusion
In conclusion, 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area can lead to the discovery of new drugs and functional materials with significant benefits for society.

Synthesis Methods

The synthesis of 4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoacetophenone, ethyl acetoacetate, and benzaldehyde in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

4-acetyl-1-(4-bromophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. In biochemistry, it has been used as a probe to study protein-ligand interactions. In material science, it has been used as a building block for the synthesis of functional materials.

properties

IUPAC Name

3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h2-10,16,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDBCSBRGPFHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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